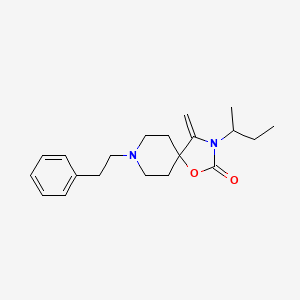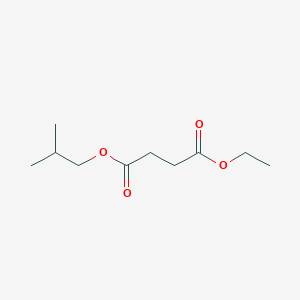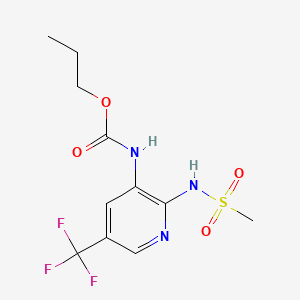
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one is a chemical compound that belongs to the class of substituted cathinones It is structurally related to other compounds in this class, which are known for their stimulant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one typically involves the reaction of 4-fluorobenzaldehyde with methylamine and a suitable ketone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: Research has explored its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: The compound has been investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness and energy levels.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one is similar to other substituted cathinones, such as:
Methcathinone: Known for its stimulant effects, but with a different substitution pattern on the aromatic ring.
Mephedrone: Another stimulant with a different substitution pattern, leading to variations in its pharmacological effects.
4-Methylmethcathinone (4-MMC): Similar in structure but with a methyl group on the aromatic ring, resulting in different biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological effects.
Propiedades
Número CAS |
1368599-12-5 |
|---|---|
Fórmula molecular |
C11H14FNO |
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-(methylamino)butan-1-one |
InChI |
InChI=1S/C11H14FNO/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3 |
Clave InChI |
NEZHKHMZNSFKGS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC=C(C=C1)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


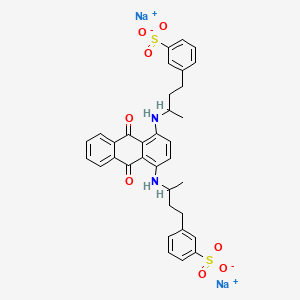
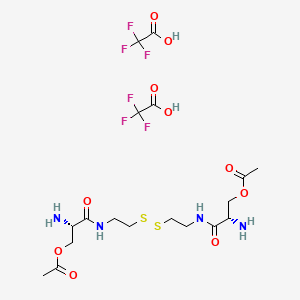
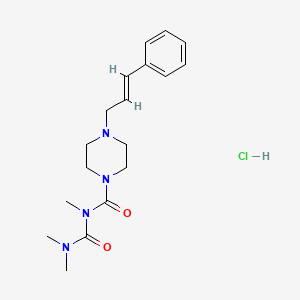
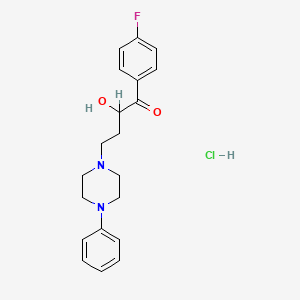
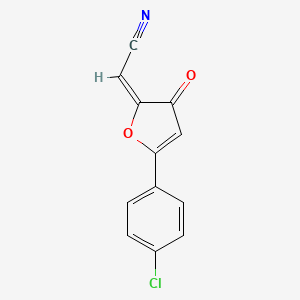

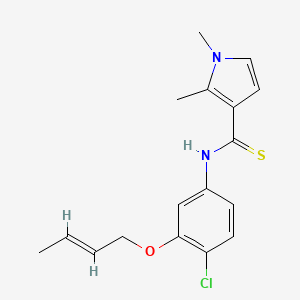

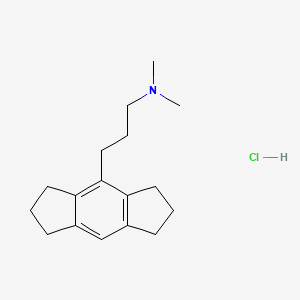
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)
